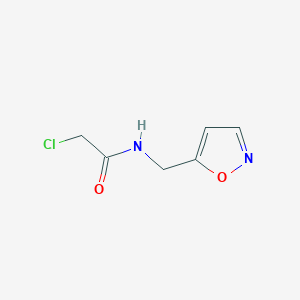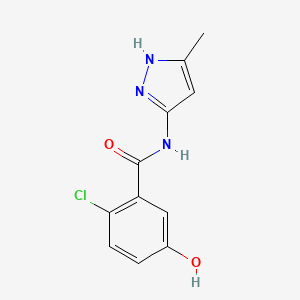![molecular formula C11H10ClNO4 B6633717 1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B6633717.png)
1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid, also known as CHC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicine. CHC belongs to the class of cyclopropane carboxylic acids and has a molecular weight of 273.68 g/mol. In
Wirkmechanismus
The mechanism of action of 1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid involves the inhibition of the enzyme pyruvate dehydrogenase kinase (PDK). PDK is an enzyme that plays a crucial role in the regulation of cellular metabolism. By inhibiting PDK, 1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid increases the activity of pyruvate dehydrogenase (PDH), which is an enzyme that converts pyruvate into acetyl-CoA, a molecule that is essential for the production of energy in cells. This leads to a decrease in the levels of lactate, a byproduct of anaerobic metabolism, and an increase in the levels of ATP, the primary source of energy in cells.
Biochemical and Physiological Effects:
1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, 1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid has been shown to have anti-inflammatory properties. It does so by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6. 1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid has also been shown to have neuroprotective properties. It does so by inhibiting the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid is its specificity for PDK. Unlike other compounds that inhibit PDK, 1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid does not have off-target effects on other enzymes. This makes it a valuable tool for studying the role of PDK in cellular metabolism. However, one of the limitations of 1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid is its low solubility in water. This can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid. One of the most promising directions is the development of 1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid analogs that have improved solubility and potency. Another direction is the study of the effects of 1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid on other diseases, such as diabetes and cardiovascular disease. Additionally, the role of PDK in cancer metabolism is still not fully understood, and further research is needed to elucidate this role.
Conclusion:
In conclusion, 1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid is a synthetic compound that has shown potential in various scientific research applications. Its specificity for PDK makes it a valuable tool for studying the role of PDK in cellular metabolism. 1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid has also shown promise as an anti-cancer agent, with the ability to induce apoptosis and inhibit the migration and invasion of cancer cells. Further research is needed to fully understand the potential of 1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid in the field of medicine.
Synthesemethoden
The synthesis of 1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid involves the reaction between 2-chloro-5-hydroxybenzoic acid and cyclopropanecarbonyl chloride in the presence of a base. The reaction proceeds through the formation of an acid chloride intermediate, which then reacts with the cyclopropane ring to form 1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid. The yield of this reaction is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. 1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It does so by inducing apoptosis, or programmed cell death, in these cells. 1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid has also been shown to inhibit the migration and invasion of cancer cells, which is a crucial step in the metastasis of cancer.
Eigenschaften
IUPAC Name |
1-[(2-chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4/c12-8-2-1-6(14)5-7(8)9(15)13-11(3-4-11)10(16)17/h1-2,5,14H,3-4H2,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAGMBFWSQTVNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)C2=C(C=CC(=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-3-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethylamino]-3-oxopropanoic acid](/img/structure/B6633646.png)
![6-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-4H-benzo[1,4]oxazin-3-one](/img/structure/B6633649.png)
![4,9-Dimethyl-10-prop-2-enyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633660.png)
![4-Bromo-6-methoxy-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633663.png)
![13,14-Dimethyl-12-oxa-14,16-diazatetracyclo[11.3.1.02,11.03,8]heptadeca-2(11),3,5,7,9-pentaen-15-one](/img/structure/B6633664.png)
![10-Ethyl-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633674.png)
![3-Chloro-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633682.png)
![10-Cyclopropyl-6,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6633690.png)
![4,5,9,10-Tetramethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633694.png)

![3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6633711.png)

